METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
Overview
Description
METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is a complex organic compound that features a morpholine ring, a tetrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction where a halogenated precursor reacts with morpholine.
Formation of the Benzoate Ester: This step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various esters or acids depending on the nucleophile used.
Scientific Research Applications
METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE depends on its application:
Biochemical Probe: It may interact with specific enzymes or receptors, inhibiting their activity.
Therapeutic Agent: It could interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE: Unique due to its combination of morpholine, tetrazole, and benzoate ester functionalities.
MORPHOLIN-4-YL-ETHANETHIONE: Similar morpholine ring but lacks the tetrazole and benzoate ester groups.
BENZOATE ESTERS: Commonly used in various applications but lack the tetrazole and morpholine functionalities.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
methyl 4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c1-23-14(22)11-2-4-12(5-3-11)20-15(16-17-18-20)25-10-13(21)19-6-8-24-9-7-19/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNZATNDKJZJGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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